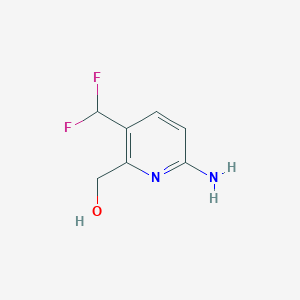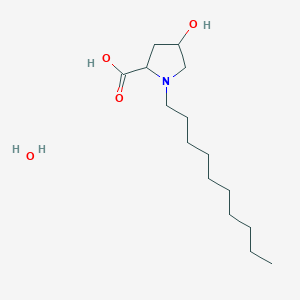
1-Decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-Hyp-OH, also known as N-Decyl-Hydroxyproline, is a compound that belongs to the class of fatty alcohols. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decyl-Hyp-OH can be synthesized through several methods. One common synthetic route involves the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions . Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .
Industrial Production Methods: Industrial production of N-Decyl-Hyp-OH typically involves the hydrogenation of decanoic acid or its esters. This method is preferred due to its efficiency and scalability. The process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: N-Decyl-Hyp-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, forming salts and esters .
Common Reagents and Conditions: Common reagents used in the reactions of N-Decyl-Hyp-OH include hydrogen halides, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of N-Decyl-Hyp-OH include alkyl halides, esters, and salts. These products are valuable in various industrial applications .
Scientific Research Applications
N-Decyl-Hyp-OH has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions. In biology, it is employed in the study of membrane proteins and as a solubilizer for hydrophobic compounds . In medicine, N-Decyl-Hyp-OH is used as a penetration enhancer in drug formulations, improving the absorption of drugs through the skin . In industry, it is used in the production of surfactants, detergents, and lubricants .
Mechanism of Action
The mechanism of action of N-Decyl-Hyp-OH involves its interaction with molecular targets and pathways. It acts as a solubilizer, enhancing the solubility of hydrophobic compounds. In biological systems, it interacts with membrane proteins, facilitating their extraction and stabilization . The hydroxyl group in N-Decyl-Hyp-OH also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Decyl-Hyp-OH include other fatty alcohols such as 1-Decanol, 1-Nonanol, and 1-Octanol . These compounds share similar structural features, including a long hydrocarbon chain and a hydroxyl group.
Uniqueness: What sets N-Decyl-Hyp-OH apart from other similar compounds is its specific application in the study of membrane proteins and its use as a penetration enhancer in drug formulations. Its unique properties make it valuable in both scientific research and industrial applications .
Properties
Molecular Formula |
C15H31NO4 |
|---|---|
Molecular Weight |
289.41 g/mol |
IUPAC Name |
1-decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C15H29NO3.H2O/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19;/h13-14,17H,2-12H2,1H3,(H,18,19);1H2 |
InChI Key |
PTOPGVSPONYGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CC(CC1C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
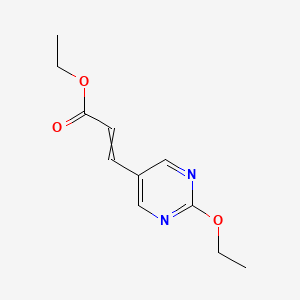
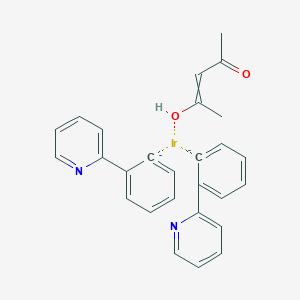
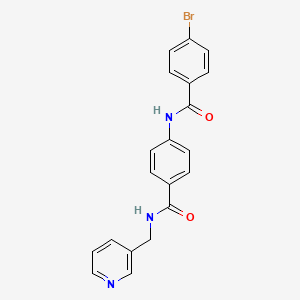
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
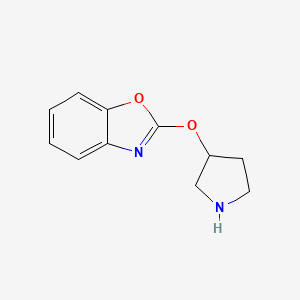
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
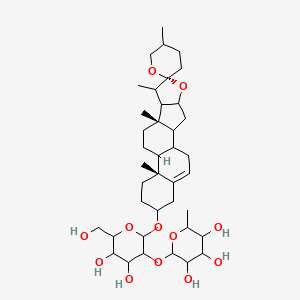
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
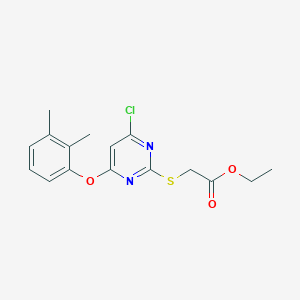
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)
